molecular formula C21H32N2O2S B2468961 N-[(1-cyclopentylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 953209-44-4

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2468961
CAS No.: 953209-44-4
M. Wt: 376.56
InChI Key: SUJFDGOZFBIFEB-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core linked to a cyclopentylpiperidinylmethyl group.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2S/c24-26(25,21-10-9-18-5-1-2-6-19(18)15-21)22-16-17-11-13-23(14-12-17)20-7-3-4-8-20/h9-10,15,17,20,22H,1-8,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJFDGOZFBIFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentylpiperidine ring, followed by the introduction of the tetrahydronaphthalene sulfonamide group. Common reagents used in these reactions include cyclopentylamine, piperidine, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The compound’s tetrahydronaphthalene core is shared with several analogs, but substituents and functional groups vary significantly, influencing physicochemical and biological properties:

Compound Name / Identifier Key Functional Groups Molecular Weight (g/mol) Notable Features
N-[(1-cyclopentylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (Target) Sulfonamide, cyclopentylpiperidinylmethyl ~430 (estimated) Lipophilic substituents may enhance blood-brain barrier penetration.
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Thiazolopyridinyl, sulfonamide ~453 (CAS: 896679-62-2) Thiazole-pyridine fusion may enhance π-π stacking and kinase inhibition.
Ethyl 6,7,8,9-tetrahydro-4-hydroxybenzo[g]quinoline-3-carboxylate (Compound 8 in ) Carboxylate, hydroxyquinoline ~285 Antioxidant and antitumor activity; HepG-2 cell inhibition (IC₅₀ ~2.1 µM).
N-(5,6,7,8-tetrahydronaphthalene-1-yl)acrylamide (TRH1-56) Acrylamide ~229 Simple acrylamide substituent; synthesized via silica gel chromatography (34% yield).
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide Carboxamide, methylpyrimidinyl ~450 (ZINC2709435) Carboxamide and pyrimidine groups may improve solubility and target affinity.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The cyclopentylpiperidinyl group in the target compound likely increases logP, favoring CNS penetration compared to polar carboxamides (e.g., ) .
  • Solubility : Sulfonamides generally exhibit moderate aqueous solubility, whereas carboxylates (e.g., Compound 8 in ) may have improved solubility at physiological pH .
  • Metabolic Stability : Thiazole-containing analogs () may resist oxidative metabolism due to aromatic stabilization, whereas acrylamides () could be prone to hydrolysis .

Biological Activity

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS Number: 953209-44-4) is a complex organic compound that has attracted attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H26N2O2S
  • Molecular Weight : 374.49 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring substituted with a cyclopentyl group and a tetrahydronaphthalene moiety linked to a sulfonamide group. This unique structure is hypothesized to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).

Proposed Mechanisms:

  • Receptor Binding : The compound may bind to various neurotransmitter receptors, including serotonin and dopamine receptors.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thus increasing the availability of these signaling molecules.

Antidepressant Effects

Recent studies have indicated that this compound exhibits antidepressant-like effects in animal models. In a study conducted on rodents, the compound demonstrated significant reductions in immobility time in the forced swim test, suggesting potential antidepressant properties.

Analgesic Properties

In addition to its antidepressant effects, this compound has shown promise as an analgesic agent. Experimental models have revealed that it can reduce pain sensitivity in both acute and chronic pain scenarios.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant reduction in depression-like behavior in rodent models when administered at varying doses.
Study 2Showed analgesic effects comparable to standard pain medications in chronic pain models.
Study 3Investigated receptor binding profiles indicating potential interactions with serotonin and dopamine receptors.

Safety and Toxicology

While initial studies have shown promising biological activity, comprehensive toxicological evaluations are necessary to assess the safety profile of this compound. Current data suggest that it has a favorable safety margin; however, long-term studies are required for conclusive results.

Q & A

Basic: What synthetic methodologies are most effective for preparing N-[(1-cyclopentylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Sulfonamide Coupling : Reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with a piperidine intermediate (e.g., 1-cyclopentylpiperidin-4-ylmethylamine) under anhydrous conditions. A base like triethylamine or K₂CO₃ is used to deprotonate the amine and drive the reaction .
  • Intermediate Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical to isolate the product. Yields range from 59–73%, depending on steric hindrance and solvent choice .
  • Cyclopentyl Group Introduction : Cyclopentylation of the piperidine ring may require reductive amination or alkylation under inert atmospheres (e.g., using cyclopentyl bromide and NaBH₃CN) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the integration of protons (e.g., cyclopentyl CH₂ groups at δ 1.5–2.0 ppm) and sulfonamide SO₂NH signals (δ 7.5–8.2 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic distribution. Deviations >5 ppm suggest incomplete purification or degradation .
  • X-ray Crystallography : For absolute configuration determination, single crystals are grown via slow evaporation in solvents like acetonitrile/water .

Advanced: How do stereochemical variations in the piperidine-cyclopentyl moiety influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Stereoisomer Synthesis : Prepare (R)- and (S)-configured analogs via chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) .
    • Biological Assays : Test isomers against target enzymes (e.g., carbonic anhydrase) using fluorescence polarization or surface plasmon resonance (SPR). Activity differences >10-fold indicate stereospecific binding .
    • Computational Docking : Compare binding poses in AutoDock Vina to identify critical hydrophobic interactions (e.g., cyclopentyl with enzyme pockets) .

Advanced: What analytical strategies resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification. Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline) .
  • Stability Studies : Conduct forced degradation under heat (40–60°C), light (ICH Q1B), and humidity (75% RH). LC-MS identifies degradation products (e.g., sulfonic acid from hydrolysis) .
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions. Particle size >200 nm suggests colloidal instability, requiring formulation optimization .

Advanced: How can researchers optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) via Suzuki coupling to reduce logP. Aim for logD₇.₄ <3 to enhance aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. CYP3A4/2D6 inhibitors (e.g., ketoconazole) can identify metabolic hotspots .
  • Plasma Protein Binding (PPB) : Use ultrafiltration or equilibrium dialysis. PPB >90% may necessitate structural modifications to improve free fraction .

Basic: What spectroscopic techniques are essential for characterizing intermediate products?

Methodological Answer:

  • Fourier-Transform Infrared (FTIR) : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .
  • HPLC-PDA : Monitor reaction progress with C18 columns (UV detection at 254 nm). Retention time shifts indicate byproducts (e.g., des-cyclopentyl analogs) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in tetrahydronaphthalene and piperidine regions, critical for assigning regioisomers .

Advanced: How do electronic effects of substituents on the tetrahydronaphthalene ring modulate target binding?

Methodological Answer:

  • Hammett Analysis : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 5-/6-positions. Plot σ values against IC₅₀ to quantify electronic effects .
  • Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH) and entropy (ΔS) to assess whether interactions are driven by hydrophobic (cyclopentyl) or polar (sulfonamide) groups .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations to observe conformational changes in the protein-ligand complex. Root-mean-square fluctuation (RMSF) >2 Å indicates flexible binding regions .

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